molecular formula C24H16ClN5O B2810799 (E)-3-((2-(6-chloro-4-phenylquinazolin-2-yl)hydrazono)methyl)quinolin-2(1H)-one CAS No. 370852-90-7

(E)-3-((2-(6-chloro-4-phenylquinazolin-2-yl)hydrazono)methyl)quinolin-2(1H)-one

Cat. No.: B2810799
CAS No.: 370852-90-7
M. Wt: 425.88
InChI Key: BXODHCGWTZBGSM-VULFUBBASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-((2-(6-chloro-4-phenylquinazolin-2-yl)hydrazono)methyl)quinolin-2(1H)-one is a useful research compound. Its molecular formula is C24H16ClN5O and its molecular weight is 425.88. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Biological Activity : This compound is used as a building block in synthesizing various chemical derivatives with potential biological activities. For instance, it has been utilized in the synthesis of Indoloquinolones and Triazoloindoloquinolines, some of which have been screened for biological activity (Mulwad & Lohar, 2003).

  • Antimicrobial Activity : Several studies have focused on synthesizing novel derivatives incorporating this compound and evaluating their antimicrobial activities. A notable study synthesized 3,4,5-trisubstituted 1,2,4-triazole derivatives bearing the quinoline ring and found that some derivatives exhibited significant antimicrobial activities (Yurttaş et al., 2020).

  • Chemical Transformations for Antimalarial Drugs : The compound has been used in chemical transformations aimed at discovering new antimalarial drugs. One study explored its properties as a starting compound in the synthesis of novel antimalarial agents (Asías et al., 2003).

  • Cancer Research : Research has also been conducted on quinolinyl acrylate derivatives, related to this compound, for their potential as antitumor agents. A study synthesized new derivatives and evaluated them against human prostate cancer cells, showing promising results (Rodrigues et al., 2012).

  • Antioxidant Applications : The compound has been investigated for its potential as an antioxidant in industrial applications. A study synthesized and characterized derivatives for use as antioxidants in lubricating grease, demonstrating their effectiveness (Hussein et al., 2016).

  • Anti-Inflammatory Activity : Another area of research is the synthesis and evaluation of quinazolinone analogs, related to this compound, for anti-inflammatory activities. A study synthesized various derivatives and screened them for anti-inflammatory and analgesic activities, showing potential therapeutic uses (Rajput & Singhal, 2013).

Properties

IUPAC Name

3-[(E)-[(6-chloro-4-phenylquinazolin-2-yl)hydrazinylidene]methyl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClN5O/c25-18-10-11-21-19(13-18)22(15-6-2-1-3-7-15)29-24(28-21)30-26-14-17-12-16-8-4-5-9-20(16)27-23(17)31/h1-14H,(H,27,31)(H,28,29,30)/b26-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXODHCGWTZBGSM-VULFUBBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NN=CC4=CC5=CC=CC=C5NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)N/N=C/C4=CC5=CC=CC=C5NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.